

Application Note: NMR Structural Elucidation of N-Hydroxyquinoline-7-carboxamide

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Compound of Interest

Compound Name: *N-Hydroxyquinoline-7-carboxamide*

CAS No.: 88518-86-9

Cat. No.: B11904322

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Analyst Level: Senior Scientist

Introduction & Structural Challenges

N-Hydroxyquinoline-7-carboxamide presents specific challenges for NMR analysis due to the coexistence of a nitrogen-heterocyclic core (quinoline) and a labile, polar functional group (hydroxamic acid).

The Molecule[1][2][3][4][5][6][7][8][9]

- Core: Quinoline (Benzopyridine).
- Substituent:
 - hydroxycarboxamide (-CONHOH) at position 7.
- Critical Features:

- Labile Protons: The hydroxamic acid moiety contains two exchangeable protons (NH and OH) that are sensitive to pH, concentration, and water content.
- Regioisomerism: Distinguishing the 7-position substitution from the 6- or 8-positions requires definitive HMBC connectivity.
- Tautomerism: Hydroxamic acids can exist in keto () or enol () forms, though the keto form predominates in DMSO.

Sample Preparation Protocol

To ensure reproducibility and minimize proton exchange broadening, strict adherence to sample preparation is required.

Reagents

- Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal reference.
 - Why DMSO? It is the only standard solvent that sufficiently solubilizes the polar hydroxamic acid group and slows proton exchange, allowing observation of the -NH and -OH signals.
- Additives: 1-2 crystals of activated Molecular Sieves (4Å).
 - Reason: Removes trace water which can catalyze proton exchange and broaden the amide/hydroxyl signals.

Procedure

- Weighing: Accurately weigh 10–15 mg of the solid compound into a clean vial.
- Dissolution: Add 600 µL of DMSO-d₆.
 - . Vortex until fully dissolved.

- Note: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degradation.
- Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent).
- Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes before locking/shimming to minimize thermal convection currents.

Acquisition Parameters (500/600 MHz)

Experiment	Pulse Sequence	Scans (NS)	TD (Points)	Mixing/Delay	Purpose
1D H	zg30	16	64k	D1 = 1.0s	Quantitative integration & chemical shift analysis.
1D C	zgpg30	1024	64k	D1 = 2.0s	Carbon backbone assignment.
COSY	cosygpppqf	8	2k x 256	-	Trace spin systems (H2-H3-H4, H5-H6).
HSQC	hsqcedetgpsi sp2.3	8	2k x 256	Hz	Proton-Carbon correlation (Multiplicity edited).
HMBC	hmbcgplpndq f	16	4k x 512	Hz	Long-range connectivity (C=O to H6/H8).
NOESY	noesygpqhpp	16	2k x 256	Mix = 300ms	Spatial confirmation (NH to H8/H6).

Structural Elucidation Workflow

Phase 1: The Hydroxamic Acid Moiety (-CONHOH)

In DMSO-d

, the hydroxamic acid group typically presents two distinct, broad singlets downfield.

- 11.2 - 11.5 ppm (1H, s, broad): Amide -NH-.
- 9.0 - 9.5 ppm (1H, s, broad): Hydroxyl -OH.[1]
- Validation: If signals are fused or missing, the sample is likely "wet." Add molecular sieves or run a D
O shake (signals will disappear).

Phase 2: The Quinoline Core Assignment

The quinoline ring consists of two spin systems separated by quaternary carbons.

Spin System A: The Pyridine Ring (H2, H3, H4)

- H2 (
~8.9-9.0): Most deshielded aromatic proton (adjacent to N). Doublet of doublets (dd).
- H4 (
~8.4-8.5): Deshielded, often shows long-range coupling.
- H3 (
~7.5-7.6): Upfield relative to H2/H4. dd or ddd.
- COSY Path: H2
H3
H4.

Spin System B: The Benzenoid Ring (H5, H6, H8)

With a substituent at Position 7:

- H8 (
~8.5-8.6): Key Diagnostic Signal. Because the substituent is at C7, H8 is isolated from H6. It appears as a Singlet (s) or a doublet with very small meta-coupling (

Hz).

- Note: If the substituent were at C6, H5 and H8 would be doublets. If at C7, H8 is isolated.
- H5 (
~8.0-8.1): Doublet (
Hz), coupled to H6.
- H6 (
~7.9-8.0): Doublet of doublets (coupled to H5 and meta-coupled to H8).
- COSY Path: H5
H6. (No strong COSY cross-peak to H8).

Phase 3: Connectivity Proof (HMBC)

To rigorously prove the 7-position:

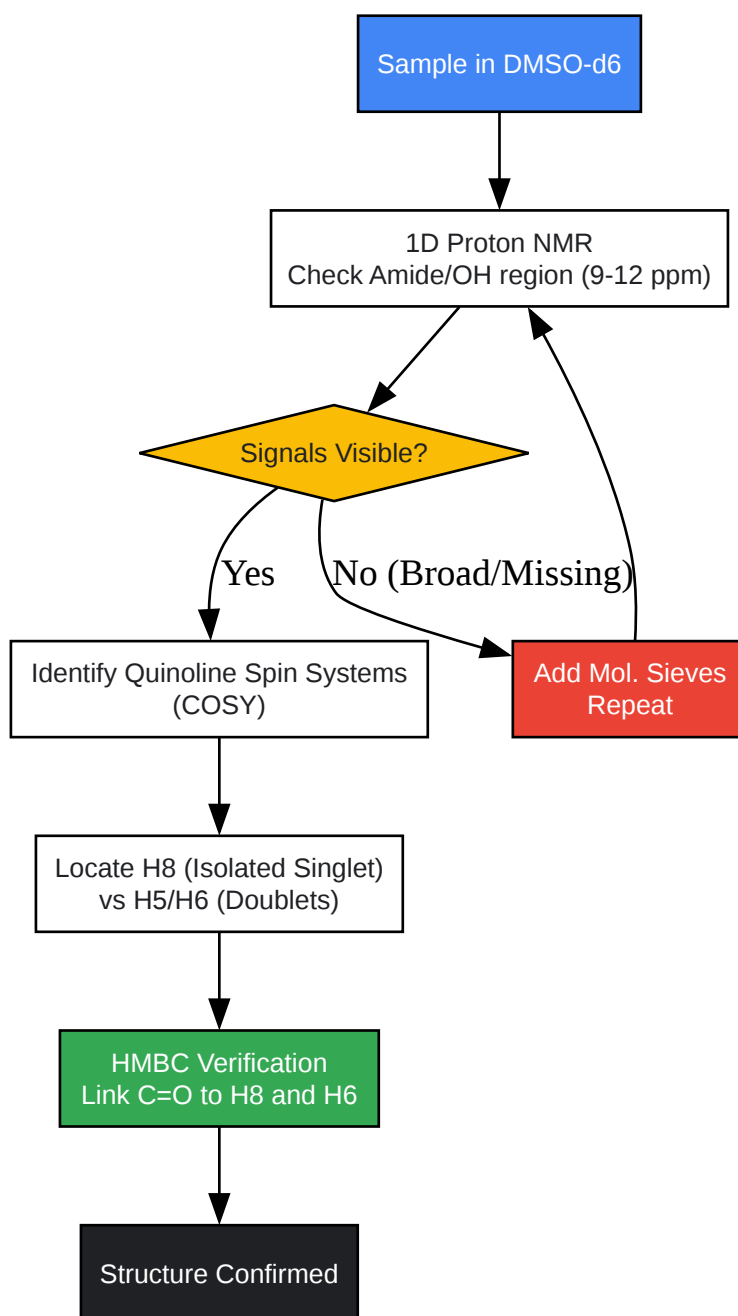
- Locate the Carbonyl Carbon (C=O) in
C NMR (~163-165 ppm).
- HMBC Correlation: Look for cross-peaks from C=O to:
 - H8 (Strong 3-bond correlation).
 - H6 (Strong 3-bond correlation).
 - Hydroxamic NH (2-bond correlation).
- Quaternary Bridgeheads:
 - H4 will show HMBC to C8a (bridgehead).
 - H5 will show HMBC to C8a (bridgehead).

Summary of Chemical Shifts (Expected)

Position	Atom	(ppm)	Multiplicity	(Hz)	(ppm)	HMBC Correlations (H C)
1	N	-	-	-	-	-
2	CH	8.95	dd	4.2, 1.6	151.5	C3, C4, C8a
3	CH	7.60	dd	8.3, 4.2	122.5	C2, C4
4	CH	8.45	dd	8.3, 1.6	136.0	C2, C3, C5, C8a
4a	C	-	-	-	127.0	-
5	CH	8.10	d	8.6	128.5	C4, C6, C7, C8a
6	CH	7.95	dd	8.6, 1.8	126.5	C5, C7, C8
7	C	-	-	-	135.0	-
8	CH	8.65	d (meta)	1.8	125.0	C6, C7, C4a, C=O
8a	C	-	-	-	148.0	-
9	C=O	-	-	-	164.0	-
10	NH	11.40	br s	-	-	C=O, C7
11	OH	9.20	br s	-	-	C=O

Visualization of Logic Workflow Diagram

The following diagram illustrates the decision-making process during the assignment.

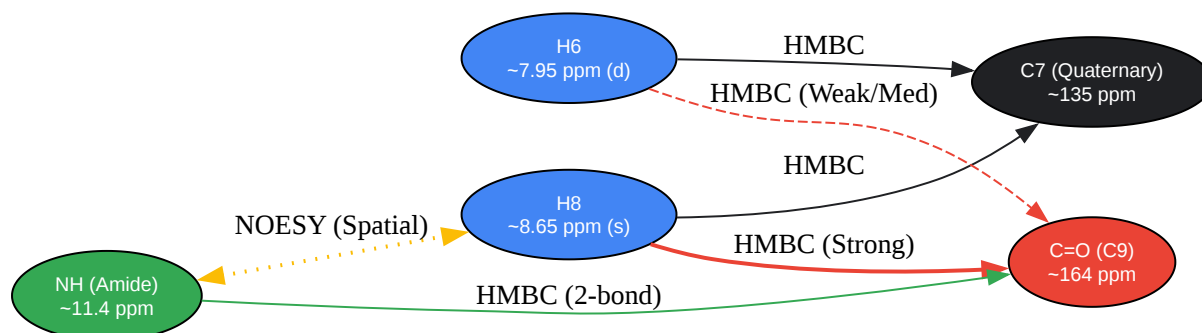


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Caption: Step-by-step NMR decision logic for confirming the **N-Hydroxyquinoline-7-carboxamide** structure.

Connectivity Map

This diagram visualizes the critical HMBC correlations required to prove the position of the substituent.



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Caption: Critical HMBC (solid/dashed) and NOESY (dotted) correlations anchoring the carboxamide to position 7.

Troubleshooting & Tips

- Broad Lines? Hydroxamic acids are potent chelators. Trace metal contamination (Fe, Cu) from spatulas or solvents can cause paramagnetic broadening.
 - Fix: Add a micro-spatula tip of EDTA to the NMR tube to sequester metals.
- Missing OH signal? Proton exchange is too fast.
 - Fix: Cool the probe to 280K or 270K. This slows the exchange rate, sharpening the -OH and -NH signals.
- Rotamers? While rare for this specific rigidity, restricted rotation around the C-N amide bond can sometimes cause peak doubling. Variable Temperature (VT) NMR (heating to 320K) will coalesce these peaks.

References

- Structural Assignment of Hydroxamic Acids: Marmion, C. J., et al. "Hydroxamic acids: An interesting class of biologically active chelators." *Coordination Chemistry Reviews*, 2004.

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- Solvent Effects on Hydroxamic Acids: Brown, D. A., et al. "The structure of hydroxamic acids in solution." Inorganic Chemistry, 1996. (Discusses DMSO-d6 stabilization of the keto tautomer).

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
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